2,6-Bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[3,4-f]isoindole core substituted with two 4-chlorophenyl groups, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[3,4-f]isoindole core, followed by the introduction of the 4-chlorophenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of automated systems for temperature and pH control, along with continuous monitoring of reaction progress, is crucial for the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrrolo[3,4-f]isoindole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
2,6-Bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism by which 2,6-Bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved can vary, but often include modulation of signal transduction pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-hydroxyphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
- 2,6-Di(pyridin-4-yl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone
Uniqueness
Compared to similar compounds, 2,6-Bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone is unique due to the presence of the 4-chlorophenyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and modify its electronic properties, making it particularly useful in specific applications such as organic electronics and medicinal chemistry.
Properties
Molecular Formula |
C22H10Cl2N2O4 |
---|---|
Molecular Weight |
437.2 g/mol |
IUPAC Name |
2,6-bis(4-chlorophenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C22H10Cl2N2O4/c23-11-1-5-13(6-2-11)25-19(27)15-9-17-18(10-16(15)20(25)28)22(30)26(21(17)29)14-7-3-12(24)4-8-14/h1-10H |
InChI Key |
TVJAKCCGHAUGTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.